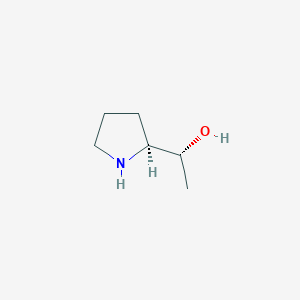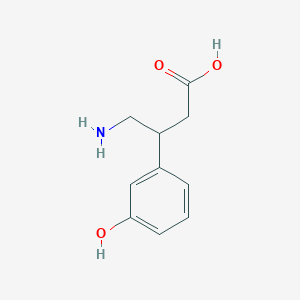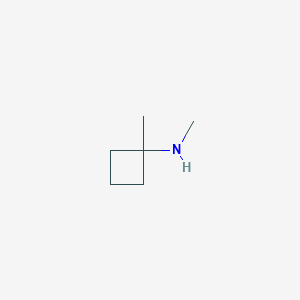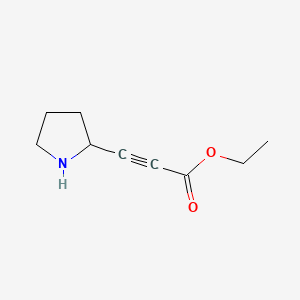
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride is a chemical compound with the molecular formula C18H20N2O·HCl It is known for its unique structure, which includes a piperazine ring and two phenyl groups attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride typically involves the reaction of 2,2-diphenylacetyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may include additional steps such as distillation and crystallization to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride
- 2-Phenyl-1-(piperidin-1-yl)ethanone
- 2,2-Diphenyl-1-piperazin-1-yl-ethanone trifluoroacetate
Uniqueness
2,2-Diphenyl-1-(piperazin-1-yl)ethan-1-onehydrochloride is unique due to its specific structural features, including the presence of two phenyl groups and a piperazine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C18H21ClN2O |
|---|---|
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
2,2-diphenyl-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2O.ClH/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H |
Clave InChI |
KTCOGZLGNUHDNP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


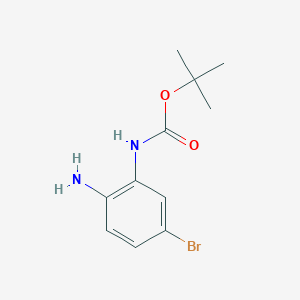

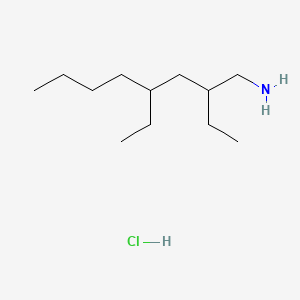
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)



